molecular formula C7H6ClI B1590029 1-(Chloromethyl)-3-iodobenzene CAS No. 60076-09-7

1-(Chloromethyl)-3-iodobenzene

Cat. No. B1590029
CAS RN: 60076-09-7
M. Wt: 252.48 g/mol
InChI Key: CWGGDQMRBOFYKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers (HCPs)

  • Scientific Field: Polymer Chemistry .
  • Application Summary: HCPs are a class of porous materials that have been intensively used in recent years. They are synthesized by Friedel Craft reactions, which often involve chloromethyl compounds .
  • Methods of Application: The HCP material is synthesized by three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. These extraordinary features make HCPs promising candidates for solving environmental pollution and catalysis as well as energy crisis .

Chloromethylation of Aromatic Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
  • Methods of Application: The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results or Outcomes: The chloromethylation of benzene with dimethoxymethane and chlorosulfonic acid in the presence of 5 mol% of ZnI2 in CH2Cl2 at 5−10°C resulted in the formation of chloromethyl derivatives in good to excellent yields .

Water Treatment

  • Scientific Field: Environmental Science .
  • Application Summary: Hyper Cross-linked polymers (HCPs), which can be synthesized using chloromethyl compounds, have been used for water treatment .
  • Methods of Application: The HCPs are used as adsorbents to remove pollutants from water. Their high surface area and porosity make them efficient for this application .
  • Results or Outcomes: The use of HCPs in water treatment has shown promising results in reducing environmental pollution. They are reusable, cost-effective, and environmentally friendly .

Drug Delivery

  • Scientific Field: Pharmaceutical Sciences .
  • Application Summary: HCPs have also found applications in the field of drug delivery .
  • Methods of Application: The porous structure of HCPs allows for the encapsulation of drugs, which can then be released in a controlled manner .
  • Results or Outcomes: The use of HCPs in drug delivery has shown potential in improving the efficiency of drug delivery systems, offering controlled release and targeted delivery .

Gas Storage

  • Scientific Field: Material Science .
  • Application Summary: Hyper Cross-linked polymers (HCPs), which can be synthesized using chloromethyl compounds, have been used for gas storage .
  • Methods of Application: The HCPs are used as storage materials due to their high surface area and porosity .
  • Results or Outcomes: The use of HCPs in gas storage has shown promising results in improving the efficiency of gas storage systems .

Sensing

  • Scientific Field: Sensor Technology .
  • Application Summary: HCPs have also found applications in the field of sensing .
  • Methods of Application: The porous structure of HCPs allows for the encapsulation of sensing materials, which can then be used in a variety of sensing applications .
  • Results or Outcomes: The use of HCPs in sensing has shown potential in improving the sensitivity and selectivity of various sensors .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-(chloromethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGGDQMRBOFYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516740
Record name 1-(Chloromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-iodobenzene

CAS RN

60076-09-7
Record name 1-(Chloromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-iodobenzyl alcohol (600 mg, 2.56 mmol) in DCM (3 ml) was treated with thionyl chloride (3 ml, 41.3 mmol) and stirred at ambient temperature for 18 h, before addition of further thionyl chloride (1 ml, 13.7 mmol) and heating to reflux for 12 h. The cooled solution was basified with 50% NaOH, diluted with water and extracted with DCM. The combined organics were dried over MgSO4, filtered and evaporated to afford a clear syrup which crystallises on standing to give 3-iodobenzyl chloride as a white solid (650 mg, quant.).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, S Jin, X Peng, D Lu, L Zeng, Y Sun, J Ai… - European Journal of …, 2016 - Elsevier
Over activation of c-Met tyrosine kinase is known to promote tumorigenesis and metastasis, as well as to cause therapeutic resistance. Herein we describe the design, synthesis and …
Number of citations: 25 www.sciencedirect.com

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